7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
Description
This compound is a substituted purine-2,6-dione derivative featuring a 2-fluorophenylmethyl group at position 7, a 1,3-dimethyl substitution on the purine core, and a 4-phenylpiperazinylmethyl moiety at position 6. Such structural modifications are designed to enhance receptor binding affinity and metabolic stability, particularly in the context of adenosine receptor (AR) modulation or phosphodiesterase (PDE) inhibition.
Properties
Molecular Formula |
C25H27FN6O2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C25H27FN6O2/c1-28-23-22(24(33)29(2)25(28)34)32(16-18-8-6-7-11-20(18)26)21(27-23)17-30-12-14-31(15-13-30)19-9-4-3-5-10-19/h3-11H,12-17H2,1-2H3 |
InChI Key |
UWDWFPJCNDJCLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzyl chloride with 1,3-dimethylxanthine in the presence of a base to form an intermediate. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural similarities with several purine-2,6-dione derivatives. Below is a comparative analysis based on substituents, pharmacological profiles, and synthetic routes:
Biological Activity
The compound 7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a purine base with distinct substituents that may influence its biological properties.
Research indicates that compounds similar to this purine derivative often exert their effects through modulation of various biological pathways. The presence of the 4-phenylpiperazine moiety is particularly significant as it is known to interact with neurotransmitter receptors, potentially influencing central nervous system activities.
Antimycobacterial Activity
Recent studies have highlighted the potential of purine derivatives in combating mycobacterial infections. A related study demonstrated that structurally similar compounds exhibited strong antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as against resistant strains . This suggests that the compound may also possess similar properties.
Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Preliminary results indicate that it has a favorable selectivity index, showing limited toxicity to mammalian cell lines while maintaining its antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the purine core can significantly enhance biological activity. For instance, substituents at positions 2 and 6 have been shown to optimize activity against tuberculosis while minimizing cytotoxic effects .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
